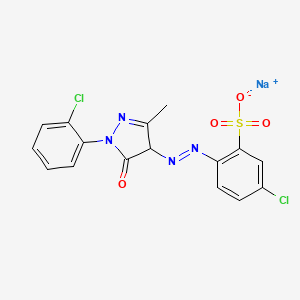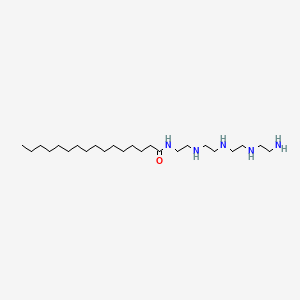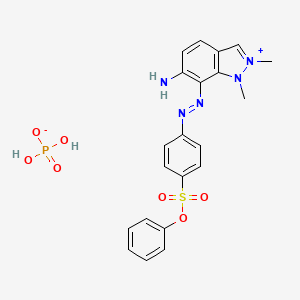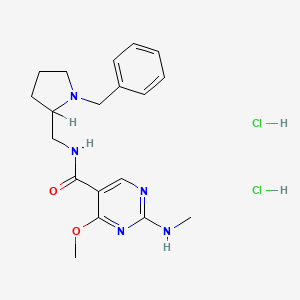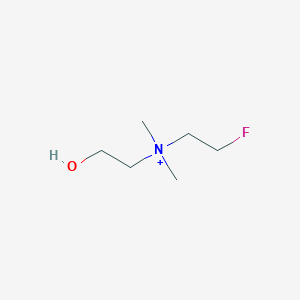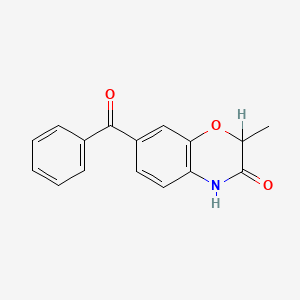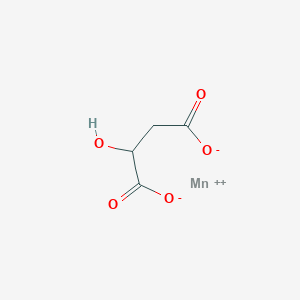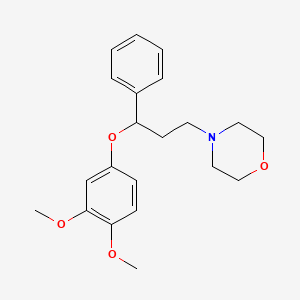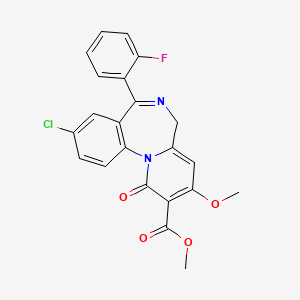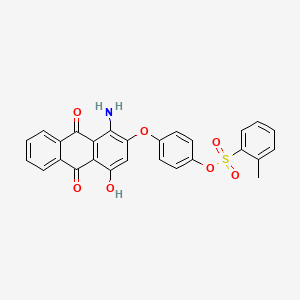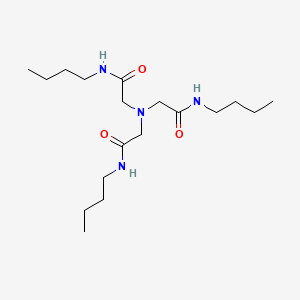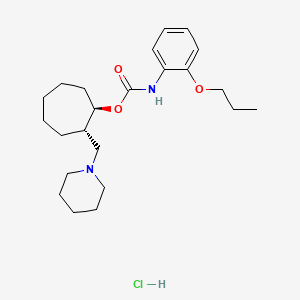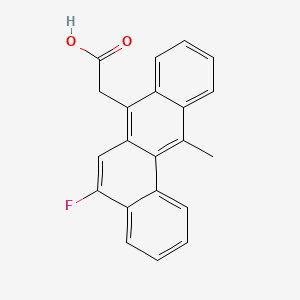
Benz(a)anthracene-7-acetic acid, 5-fluoro-12-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benz(a)anthracene-7-acetic acid, 5-fluoro-12-methyl- is a polycyclic aromatic hydrocarbon derivative This compound is known for its complex structure, which includes multiple fused aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benz(a)anthracene-7-acetic acid, 5-fluoro-12-methyl- typically involves multi-step organic reactionsCommon reagents used in these reactions include halogenating agents, oxidizing agents, and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound is less common due to its specialized applications. when produced on a larger scale, the process involves similar synthetic routes with optimization for yield and purity. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Benz(a)anthracene-7-acetic acid, 5-fluoro-12-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: Involves the addition of hydrogen or removal of oxygen, resulting in reduced forms of the compound.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups, such as halogens or alkyl groups
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO₂)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxygenated derivatives, while reduction can produce hydro derivatives .
Scientific Research Applications
Benz(a)anthracene-7-acetic acid, 5-fluoro-12-methyl- has several applications in scientific research:
Chemistry: Used as a model compound to study polycyclic aromatic hydrocarbons and their reactivity.
Biology: Investigated for its interactions with biological macromolecules, such as DNA and proteins.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical properties.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of Benz(a)anthracene-7-acetic acid, 5-fluoro-12-methyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can form adducts with DNA, leading to potential mutagenic and carcinogenic effects. It also interacts with various signaling pathways, influencing cellular processes such as apoptosis and proliferation .
Comparison with Similar Compounds
Similar Compounds
Benz(a)anthracene: A parent compound with similar aromatic structure but lacking the acetic acid, fluorine, and methyl groups.
Benz(a)anthracene-7-acetic acid: Similar structure but without the fluorine and methyl substitutions.
Benz(a)anthracene-5-fluoro-7-methyl-: Similar structure but with different positions of the functional groups .
Uniqueness
Benz(a)anthracene-7-acetic acid, 5-fluoro-12-methyl- is unique due to its specific substitutions, which confer distinct chemical and biological properties
Properties
CAS No. |
903-44-6 |
|---|---|
Molecular Formula |
C21H15FO2 |
Molecular Weight |
318.3 g/mol |
IUPAC Name |
2-(5-fluoro-12-methylbenzo[a]anthracen-7-yl)acetic acid |
InChI |
InChI=1S/C21H15FO2/c1-12-13-6-2-3-7-14(13)17(11-20(23)24)18-10-19(22)15-8-4-5-9-16(15)21(12)18/h2-10H,11H2,1H3,(H,23,24) |
InChI Key |
XJYHZFFIQLKLAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C3=CC=CC=C3C(=CC2=C(C4=CC=CC=C14)CC(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


